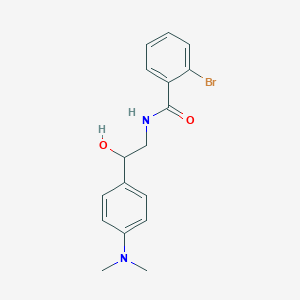

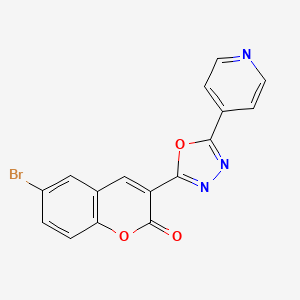

N-(4-溴-3-甲基苯基)-2-(1-对甲苯磺酰哌啶-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

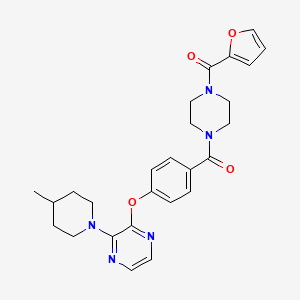

The compound "N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" is a chemically synthesized molecule that may be related to various acetamide derivatives with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, biological evaluation, and chemical properties. These papers discuss the synthesis and activity of related compounds, such as N-substituted acetamides with various aryl and alkyl groups, which can serve as a basis for understanding the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the formation of an amide bond between an amine and an acyl chloride or an acid anhydride. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives involves N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of "N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which is a key determinant of the molecule's properties and reactivity. The NMR, IR, and MS spectral data are essential tools for confirming the structure of synthesized compounds . The presence of substituents such as bromo, methyl, and tosyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity and chemical reactivity.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including alkylation, nitration, and reactions with enzymes. For example, the synthesized compounds in one study were evaluated against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with varying degrees of activity observed . The interaction between functional groups, such as nitro and acetamido groups, can also affect the chemical shifts observed in NMR spectroscopy, as seen in the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which is important for the compound's potential applications. The biological evaluation of these compounds, as seen in the kappa-opioid agonist activity of certain derivatives , provides insight into their potential therapeutic uses. The specific properties of "N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" would need to be determined experimentally, but the studies on related compounds offer a foundation for predicting its behavior.

科学研究应用

化学毒理学和生物效应

文献表明人们对相关乙酰胺类化合物的毒理学方面和生物效应有着广泛的兴趣。Kennedy(2001)讨论了暴露于乙酰胺及其衍生物的生物学后果,突出了这些化学品的商业重要性和不同的生物反应。这篇评论可能为了解类似结构化合物如N-(4-溴-3-甲基苯基)-2-(1-对甲苯磺酰基哌啶-2-基)乙酰胺的毒理学概况和生物效应提供见解,为了解其潜在生物相互作用和应用提供基础(Kennedy, 2001)。

高级氧化过程和环境影响

Qutob等人(2022)深入探讨了用于处理与乙酰胺相关的对乙酰氨基酚的水中的高级氧化过程(AOPs)。该评论揭示了这些过程的降解途径、副产物和生物毒性。了解这些机制对于把握N-(4-溴-3-甲基苯基)-2-(1-对甲苯磺酰基哌啶-2-基)乙酰胺的环境影响和降解途径可能至关重要,特别是如果它在环境或制药领域找到应用(Qutob et al., 2022)。

环境保护和吸附消除

Igwegbe等人(2021)讨论了从水中吸附消除对乙酰氨基酚的过程,提供了关于吸附机制和各种吸附剂效率的见解。对乙酰氨基酚和乙酰胺类化合物之间的相似之处表明,这些研究结果可能为N-(4-溴-3-甲基苯基)-2-(1-对甲苯磺酰基哌啶-2-基)乙酰胺在水处理或污染控制中的潜在环境应用提供宝贵信息(Igwegbe et al., 2021)。

属性

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3S/c1-15-6-9-19(10-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-17-8-11-20(22)16(2)13-17/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUASGLSRQDLZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

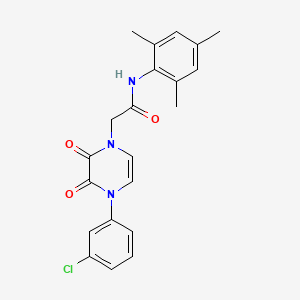

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)

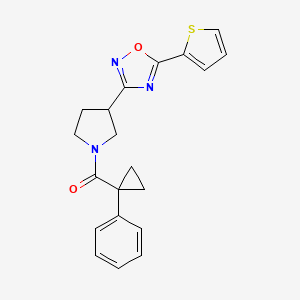

![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)

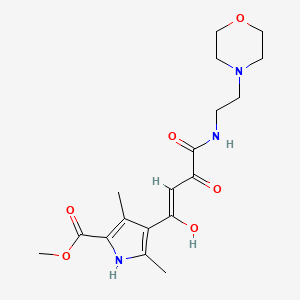

![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine](/img/structure/B2500463.png)